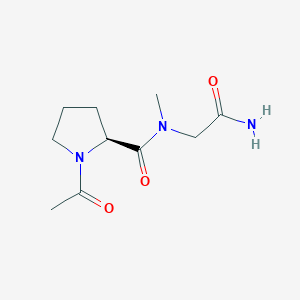

(S)-1-Acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide

Description

Properties

Molecular Formula |

C10H17N3O3 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

(2S)-1-acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C10H17N3O3/c1-7(14)13-5-3-4-8(13)10(16)12(2)6-9(11)15/h8H,3-6H2,1-2H3,(H2,11,15)/t8-/m0/s1 |

InChI Key |

GAZAINPWIOAFMN-QMMMGPOBSA-N |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)N(C)CC(=O)N |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)N(C)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide typically involves multiple steps. One common method involves the reaction of N-methylpyrrolidine-2-carboxylic acid with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with 2-amino-2-oxoethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (S)-1-Acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide may involve large-scale batch reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Agent

Research indicates that compounds similar to (S)-1-Acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide may exhibit neuroprotective properties. These compounds can modulate neurotransmitter systems, particularly through interactions with NMDA receptors, which are crucial in excitotoxicity and neurodegenerative diseases .

Case Study: Neuroprotection in Alzheimer's Disease

A study demonstrated that derivatives of this compound could inhibit NMDA receptor-mediated excitotoxicity, thereby protecting neurons from damage in models of Alzheimer's disease. The findings suggest that modulation of NMDA receptors could be a promising therapeutic strategy for neurodegenerative conditions .

Neuropharmacology Applications

2. Modulation of Glutamate Signaling

(S)-1-Acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide has potential as a modulator of glutamate signaling pathways. This modulation is vital for maintaining synaptic plasticity and cognitive functions .

Data Table: Effects on Glutamate Receptors

| Compound | Receptor Type | Effect | Reference |

|---|---|---|---|

| KYNA | NMDA | Antagonist | |

| (S)-1-Acetyl... | AMPA | Antagonist | |

| KYNA | mGluR | Inhibitory |

Biochemical Probing

3. Research Tool in Kynurenine Pathway Studies

The compound can serve as a biochemical probe in studies investigating the kynurenine pathway, which is implicated in various neurological disorders. By understanding how this compound interacts within the pathway, researchers can gain insights into the biochemical processes underlying conditions such as depression and schizophrenia .

Case Study: Kynurenine Pathway Modulation

Recent investigations have shown that manipulating levels of kynurenine metabolites can influence neuroinflammation and oxidative stress responses. This highlights the relevance of (S)-1-Acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide in therapeutic development aimed at neuroinflammatory diseases .

Mechanism of Action

The mechanism of action of (S)-1-Acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

*Estimated values based on analogs in and .

Key Observations:

- Hydrophilicity : The target compound and its analog in exhibit low XLogP3 values (-2.5 to -3.2), indicating high solubility in aqueous environments, which is advantageous for bioavailability. The simpler (S)-1-acetylpyrrolidine-2-carboxamide (XLogP3 -0.8) is less polar, suggesting varied pharmacokinetic profiles .

- The N-methyl group in the target compound may reduce metabolic degradation compared to unmethylated analogs .

- Steric Effects : Branched analogs () and boronate derivatives () show increased steric bulk, which may influence target selectivity or catalytic activity.

Functional Comparisons

Enzyme Inhibition

- PCSK9–LDLR Interaction Inhibitors: Analogs in feature similar pyrrolidine carboxamide cores with substituted peptide chains, demonstrating that the N-(2-amino-2-oxoethyl) group is critical for disrupting protein-protein interactions. The target compound’s acetyl and N-methyl groups may enhance stability compared to unmethylated analogs .

- Proteasome Inhibition : The boronate-containing MPI-1 Pinane Ester () highlights the role of electrophilic warheads (e.g., boronates) in protease inhibition. While the target compound lacks such groups, its carboxamide moiety may still engage in hydrogen bonding with catalytic residues .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (S)-1-Acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide to ensure stability?

- Answer: The compound should be stored in airtight containers at 2–8°C, protected from light and moisture. Extended storage periods should be avoided due to potential degradation, and compatibility with oxidizing agents must be monitored to prevent hazardous reactions . Regular checks for decomposition (e.g., color changes, precipitates) are advised, and updated safety data sheets (SDS) should be requested for long-term storage .

Q. What safety protocols are critical during experimental handling?

- Answer: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood with local exhaust ventilation to minimize inhalation risks. In case of spills, isolate the area, use inert materials (e.g., sand) for containment, and dispose of waste via certified hazardous waste channels . Emergency eyewash stations and safety showers must be accessible .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology:

- Nuclear Magnetic Resonance (NMR): Compare - and -NMR spectra with reference data (e.g., CAS registry or published spectra) to confirm stereochemistry and functional groups .

- High-Performance Liquid Chromatography (HPLC): Use reversed-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98%) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine-2-carboxamide scaffold affect biological target affinity?

- Answer: Modifications to the acetyl group (e.g., replacing with pentanoyl or benzyl groups) can enhance binding to receptors like AT. For example, 1-pentanoyl derivatives showed increased affinity due to hydrophobic interactions with receptor pockets . Computational docking studies (e.g., AutoDock Vina) and comparative SAR analysis of analogs are recommended to optimize substituent effects .

Q. What strategies resolve contradictions in reported bioactivity data for pyrrolidine-2-carboxamide derivatives?

- Methodology:

- Assay Standardization: Control variables such as solvent (DMSO concentration <0.1%), cell line passage number, and incubation time to reduce variability .

- Meta-Analysis: Use databases like ChEMBL to compare IC values across studies, adjusting for differences in experimental conditions (e.g., pH, temperature) .

- Orthogonal Assays: Validate primary screening results with secondary assays (e.g., SPR for binding kinetics or functional cAMP assays for GPCR activity) .

Q. What analytical challenges arise in characterizing degradation products, and how are they addressed?

- Answer: Degradation under oxidative or hydrolytic conditions may produce toxic byproducts (e.g., nitrogen oxides). Use LC-MS/MS with gradient elution (water/acetonitrile + 0.1% formic acid) to identify and quantify degradation impurities. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines can predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.